molecular formula C17H16N2O5 B454689 Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Katalognummer: B454689
Molekulargewicht: 328.32g/mol
InChI-Schlüssel: KZEPOULYJQETPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C17H16N2O5. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a nitro group, and an amide linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of the benzoic acid and the acyl chloride group of the nitrobenzoyl chloride. The resulting product is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, base catalysts.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl 3-[(2-methyl-3-aminobenzoyl)amino]benzoate.

    Substitution: Various amides depending on the nucleophile used.

    Hydrolysis: 3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide linkage and ester group also contribute to the compound’s overall reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H16N2O5

Molekulargewicht

328.32g/mol

IUPAC-Name

ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-6-4-7-13(10-12)18-16(20)14-8-5-9-15(11(14)2)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)

InChI-Schlüssel

KZEPOULYJQETPJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Kanonische SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.